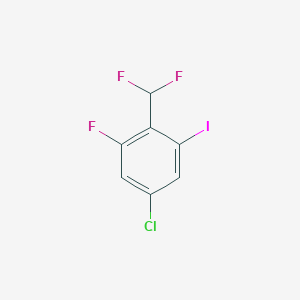
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene: is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor, followed by the introduction of difluoromethyl and iodine groups under controlled conditions. For instance, the preparation might involve:
Halogenation: Chlorination of the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodination using iodine or iodinating agents like N-iodosuccinimide (NIS).
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents like difluoromethyl bromide or difluoromethyl sulfone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
科学的研究の応用
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals due to its unique halogenation pattern.
Material Science: Can be used in the synthesis of novel materials with specific electronic or photonic properties
作用機序
The mechanism of action of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene in various reactions involves the activation of the aromatic ring by the electron-withdrawing halogens, which makes it more susceptible to nucleophilic attack. The presence of multiple halogens also allows for selective functionalization at different positions on the ring .
類似化合物との比較
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but contains a pyridine ring instead of benzene.
5-Chloro-2-fluoroaniline: Contains an amino group instead of iodine and difluoromethyl.
5-Chloro-2-(difluoromethyl)benzoic acid: Contains a carboxylic acid group instead of iodine.
Uniqueness
The uniqueness of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene lies in its specific combination of halogens and the difluoromethyl group, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
特性
分子式 |
C7H3ClF3I |
|---|---|
分子量 |
306.45 g/mol |
IUPAC名 |
5-chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H3ClF3I/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H |
InChIキー |
KRSOIVFBCXVPHZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(F)F)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



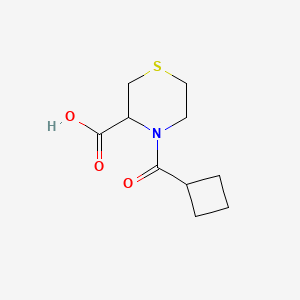
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
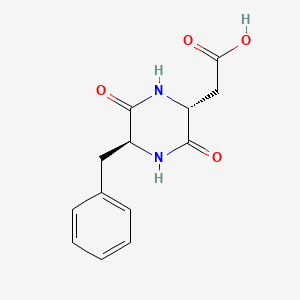
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)


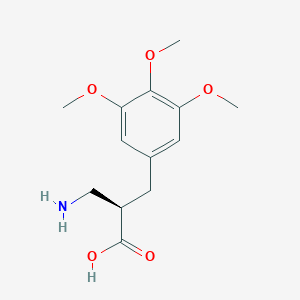
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
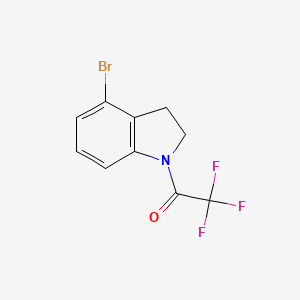
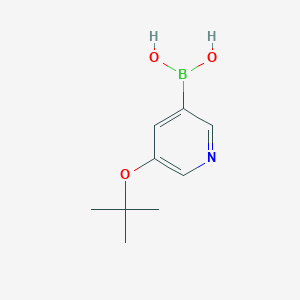
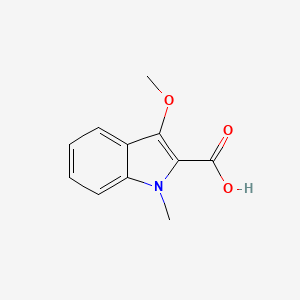
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
